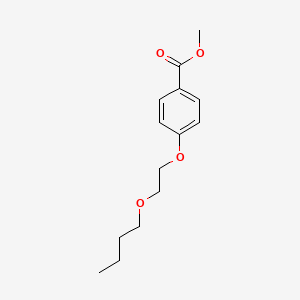![molecular formula C13H18IO2P B14644960 tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide CAS No. 53780-68-0](/img/structure/B14644960.png)
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a tert-butyl group, two furan-2-yl groups, and a phosphanium iodide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide typically involves the reaction of tert-butylphosphine with furan-2-carbaldehyde in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{tert-Butylphosphine} + 2 \text{Furan-2-carbaldehyde} + \text{Iodinating agent} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide involves its interaction with molecular targets through its phosphonium center. The compound can form coordination complexes with metal ions, facilitating various catalytic processes. The furan-2-yl groups enhance its reactivity and stability, making it a versatile compound in different chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl(methyl)phosphonium tetrafluoroborate
- Methyl[bis(2-methyl-2-propanyl)]phosphonium tetrafluoroborate
Uniqueness
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide is unique due to the presence of furan-2-yl groups, which impart distinct electronic and steric properties. These features differentiate it from other phosphonium salts and enhance its utility in specific applications.
Propiedades
Número CAS |
53780-68-0 |
|---|---|
Fórmula molecular |
C13H18IO2P |
Peso molecular |
364.16 g/mol |
Nombre IUPAC |
bis(furan-2-yl)methyl-tert-butylphosphanium;iodide |
InChI |
InChI=1S/C13H17O2P.HI/c1-13(2,3)16-12(10-6-4-8-14-10)11-7-5-9-15-11;/h4-9,12,16H,1-3H3;1H |
Clave InChI |
GDLGTKYTCZLKKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[PH2+]C(C1=CC=CO1)C2=CC=CO2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
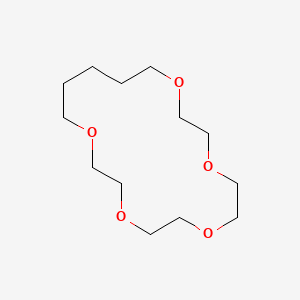
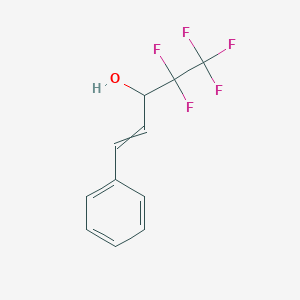
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
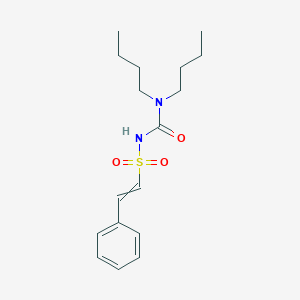
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
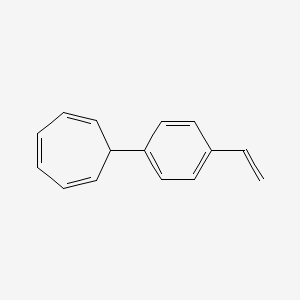
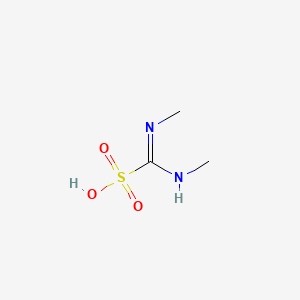
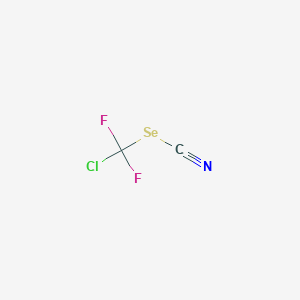



![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
